Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate

Description

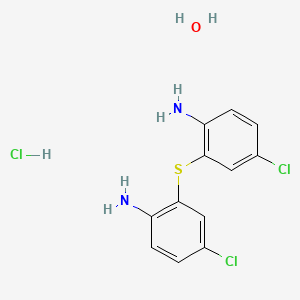

Structure and Properties: Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate is a sulfur-containing compound where two 2-amino-5-chlorophenyl groups are linked by a sulfide (-S-) bond. The hydrochloride salt form enhances its solubility in polar solvents, while the hydrate indicates the presence of water molecules in the crystalline lattice. This compound is structurally characterized by:

- Aromatic rings: Two substituted phenyl groups with amino (-NH₂) and chloro (-Cl) groups at positions 2 and 5.

- Sulfide linkage: A sulfur atom bridging the aromatic rings.

- Hydrochloride and hydrate: Ionic interactions and hydrogen bonding stabilize the solid-state structure.

For instance, bis(2-chloroprop-2-en-1-yl)sulfide reacts with hydrazine hydrate-KOH to form thiophene and pyrrole derivatives . Similarly, nucleophilic substitution between 2-amino-5-chlorothiophenol and sulfur-donating reagents could yield the target compound.

Applications: Aryl sulfides are pivotal in medicinal chemistry for their roles as intermediates in drug synthesis.

Properties

CAS No. |

63979-93-1 |

|---|---|

Molecular Formula |

C12H13Cl3N2OS |

Molecular Weight |

339.7 g/mol |

IUPAC Name |

2-(2-amino-5-chlorophenyl)sulfanyl-4-chloroaniline;hydrate;hydrochloride |

InChI |

InChI=1S/C12H10Cl2N2S.ClH.H2O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16;;/h1-6H,15-16H2;1H;1H2 |

InChI Key |

WYBDLDOOLAAPGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)N)N.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate typically involves the reaction of 4-chloroaniline with sulfur-containing reagents. One common method includes the use of thiophosgene or sulfur dichloride as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride hydrate form through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is obtained through multiple purification steps, including recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroaniline groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiobis linkage and chloroaniline groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Disulfide, Bis(4-aminophenyl)-, Dihydrochloride

- Structure: Two 4-aminophenyl groups linked by a disulfide (-S-S-) bond, with dihydrochloride counterions.

- Key Differences: Substituent Position: Amino groups at the 4-position vs. 2-amino-5-chloro in the target compound. Sulfur Linkage: Disulfide (S-S) vs. sulfide (S). Reactivity: Disulfides exhibit redox activity, whereas sulfides are more chemically stable.

- Synthesis: Similar to the target compound, but using 4-aminothiophenol and oxidizing agents to form the disulfide bond .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride Hydrate

- Structure : A ketone derivative with a trifluoromethyl (-CF₃) group and hydrochloride hydrate.

- Key Differences :

- Synthesis: Prepared via Friedel-Crafts acylation of 2-amino-5-chloroaniline with trifluoroacetic anhydride .

4,5,9,10-Tetrahydrothieno[3',4:5,6]cycloocta[1,2-c]thiophene (Compound 2)

- Structure : A fused bicyclic thiophene derivative synthesized from bis(2-chloroprop-2-en-1-yl)sulfide.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₂Cl₂N₂S·HCl·H₂O | ~341.6 | Not reported | Polar solvents |

| Disulfide, bis(4-aminophenyl)-, dihydrochloride | C₁₂H₁₂N₂S₂·2HCl | 335.3 | 174–175 (decomp.) | Water, ethanol |

| 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate | C₈H₆ClF₃NO·HCl·H₂O | 278.06 | 174–175 | Methanol, DMSO |

| Compound 2 (cyclooctathiophene) | C₁₀H₁₀S₂ | 202.3 | 66–68 | Toluene, THF |

Target Compound :

- Reactivity: The amino group facilitates electrophilic substitution, while the sulfide linkage can undergo oxidation to sulfoxide or sulfone.

- Applications: Potential use in agrochemicals (e.g., fungicides) due to the chloro substituent’s bioactivity .

Disulfide, Bis(4-aminophenyl)-, Dihydrochloride :

- Reactivity : Redox-active disulfide bonds enable applications in dynamic combinatorial chemistry.

- Applications : Crosslinking agent in polymer chemistry .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride Hydrate :

- Reactivity : The ketone group undergoes nucleophilic addition, while the CF₃ group resists metabolic degradation.

- Applications : Intermediate in antidepressant and antiviral drug synthesis .

Biological Activity

Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article summarizes the current understanding of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two amino groups and a sulfide linkage, which may contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of bis(2-amino-5-chlorophenyl) demonstrate significant antibacterial properties. A study focusing on bis-sulfide derivatives showed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Bis-Sulfide Derivatives

| Compound | Target Bacteria | Inhibition (%) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5 | Staphylococcus aureus | 62.2 | 11.9 |

| 7 | Pseudomonas aeruginosa | 78.8 | 15.0 |

| 5 | Pseudomonas aeruginosa | 51.5 | 11.0 |

| - | Bacillus subtilis | 65.2 | 13.0 |

| - | Escherichia coli | 52.0 | 10.0 |

The compound 7 , which includes a pyrimidine moiety, demonstrated the highest inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that structural modifications can enhance antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of sulfide derivatives was assessed using the ABTS assay, which measures the ability to scavenge free radicals. The following results were observed:

Table 2: Antioxidant Activity of Bis-Sulfide Derivatives

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 7 | 85.9 |

| Reference (Ascorbic Acid) | 88.0 |

| 5 | Moderate |

| 9 | Weak |

The derivative 7 exhibited antioxidant activity comparable to ascorbic acid, indicating its potential use as a natural antioxidant in pharmaceutical applications .

Case Studies

- Antimicrobial Efficacy : A study on various bis-sulfide compounds highlighted their effectiveness against common pathogens, emphasizing the need for further exploration into their mechanisms of action and potential therapeutic applications .

- Antioxidant Mechanisms : Research into the antioxidant properties of these compounds suggests they may inhibit lipid peroxidation and reduce oxidative stress in cells, which could have implications for diseases linked to oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.